Methyl hydrogenphosphonate
Overview
Description
Methyl hydrogenphosphonate is a chemical compound with the molecular formula CH5O3P . It is also known by other names such as phosphonic acid, monomethyl ester, and Monomethyl phosphonate .
Synthesis Analysis
The synthesis of biologically and synthetically important phosphorus-bearing compounds like Methyl hydrogenphosphonate often involves the conjugate addition of hydrogen-phosphonates to different Michael acceptors . This process is considered environmentally friendly and economically competitive .
Molecular Structure Analysis
The molecular structure of Methyl hydrogenphosphonate consists of one carbon atom, five hydrogen atoms, one phosphorus atom, and three oxygen atoms . The average mass of the molecule is 96.022 Da and the monoisotopic mass is 95.997627 Da .
Chemical Reactions Analysis
Methyl hydrogenphosphonate can participate in various chemical reactions. For instance, in the Michaelis–Becker reaction, a hydrogen phosphonate diester is first deprotonated and the resulting anion is alkylated .
Physical And Chemical Properties Analysis
Methyl hydrogenphosphonate has a boiling point of 161.0±23.0 °C at 760 mmHg . It has a vapour pressure of 1.2±0.6 mmHg at 25°C . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .
Scientific Research Applications
Synthesis and Structural Studies:
- Glycosyl Phosphosugars Synthesis : The hydrogenphosphonate approach has been used to synthesize methyl α- d -mannopyranoside and other compounds, showing potential in glycoscience research (Nikolaev et al., 1990).
- Methylphosphonate Synthase Mechanism : A study on methylphosphonate synthase, a non-heme iron-dependent oxygenase, provides insights into its mechanism, which is crucial for understanding its role in biological processes (Cooke et al., 2012).
- Hydrogen Bonding in Hydroxy-Bisphosphonate : Investigated the hydrogen bonding motifs in methylenebisphosphonate to assess the role of H-bonds in its stability, providing a basis for understanding its interactions in biological systems (Ashouri et al., 2015).
Medical and Biological Applications:
- Anti-HIV-1 Agents : Nucleoside 5′-hydrogerphosphonates and nucleoside 5′-methylphosphonates were studied for their ability to inhibit HIV-1 replication, showing promising therapeutic potential (Krayevsky et al., 1992).
- Bisphosphonate Treatment Effects : Explored the effects of bisphosphonates on DNA methylation in osteonecrosis of the jaw, providing insights into their mechanism of action and potential side effects (Polidoro et al., 2013).
- Inhibitory Effects on Amoebae Growth : The study examined how bisphosphonates, including methylenebisphosphonate, inhibit the growth of amoebae, suggesting a possible mechanism similar to their effects on osteoclasts (Rogers et al., 1994).
Agricultural and Industrial Applications:
- Corrosion Inhibition : Investigated the efficiency of ethyl hydrogen [(methoxyphenyl) (methylamino) methyl] phosphonate derivatives as corrosion inhibitors, highlighting their practical use in protecting metals (Djenane et al., 2019).
- Flame Retardant for Cotton Fabric : Explored the use of piperazine-phosphonates, including derivatives of methyl hydrogenphosphonate, as flame retardants for cotton fabric, demonstrating their potential in enhancing safety in textiles (Nguyen et al., 2014).
Detection and Sensing Applications:
- Nerve Agent Detection : A study on functionalized single-walled carbon nanotube sensors for detecting dimethyl methylphosphonate, a nerve agent simulant, shows the potential of methyl hydrogenphosphonate derivatives in security and defense applications (Kumar et al., 2016).
Safety And Hazards
Future Directions
Research in the field of metal phosphonates and phosphinates, which includes compounds like Methyl hydrogenphosphonate, is focusing on cleaner and more efficient synthetic methods . This includes high-throughput synthesis and mechanochemical synthesis . There is also a renewed interest in the synthesis of porous metal phosphonates and phosphinates due to the success of metal–organic frameworks .
properties
IUPAC Name |
hydroxy-methoxy-oxophosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O3P/c1-4-5(2)3/h1H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRTGZVYPZHCO-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[P+](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929174 | |
Record name | [Methoxy(oxo)-lambda~5~-phosphanylidene]oxidanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30929174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.014 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl hydrogenphosphonate | |
CAS RN |
13590-71-1 | |
Record name | Phosphonic acid, monomethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [Methoxy(oxo)-lambda~5~-phosphanylidene]oxidanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30929174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrogenphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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